N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide
Description
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound featuring a bicyclic benzothiazole core substituted with a 4-tosylbutanamide group. The benzothiazole moiety is known for its bioactivity in medicinal chemistry, particularly in enzyme inhibition and antimicrobial applications . The 4-tosylbutanamide substituent introduces a sulfonamide functionality, which enhances electron-withdrawing properties and may influence pharmacokinetic parameters such as solubility and metabolic stability .
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-13-6-8-14(9-7-13)28(25,26)10-4-5-17(24)22-19-21-15-11-20(2,3)12-16(23)18(15)27-19/h6-9H,4-5,10-12H2,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZCFDKOGTVFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a diketone or an aldehyde under acidic conditions.
Introduction of the tosyl group: The tosylation of the intermediate is achieved using tosyl chloride in the presence of a base like pyridine.
Attachment of the butanamide chain: The final step involves the coupling of the tosylated intermediate with a butanamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Bioactivity: The benzo[b]thiophene-2-carboxamide derivative exhibits potent antitrypanosomal activity, highlighting the importance of aromatic heterocycles in enhancing target affinity .
- Commercial Viability : Simpler analogs like 4-methylbenzamide derivatives have been discontinued, suggesting challenges in optimization or scalability .
Tosyl-Containing Analogs
The 4-tosylbutanamide group distinguishes the target compound from others. Comparisons include:
Key Observations :
- Tautomeric Stability : Sulfonyl groups in similar compounds stabilize thione tautomers, confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) and showing νC=S (~1247–1255 cm⁻¹) .
- Synthetic Flexibility : Tosyl groups are introduced via nucleophilic substitution or coupling reactions, as demonstrated in triazole and hydrazinecarbothioamide syntheses .
Physicochemical Properties
Spectral Data Comparison :
*Predicted based on structural analogs.
Key Observations :
- The benzo[b]thiophene-2-carboxamide analog has a higher melting point (292–293°C), likely due to strong intermolecular hydrogen bonding from the carboxamide group .
- Tosyl-containing derivatives (e.g., 4-methoxyphenylsulfonamido analog) exhibit molecular weights >450, suggesting moderate-to-high lipophilicity .
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C25H21N3O2S
- Molecular Weight : 427.52 g/mol
- CAS Number : Not specified in the results.
Antitumor Activity
Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, derivatives of tetrahydrobenzo[d]thiazole have been evaluated for their cytotoxic effects on various cancer cell lines. A study demonstrated that compounds related to this class showed varying degrees of inhibition on tumor cell proliferation:
| Compound | GI50 (µM) | Cell Line |
|---|---|---|
| Doxorubicin | 0.0428 ± 0.0082 | MCF-7 |
| N-(5,5-dimethyl-7-oxo) | 2.0 ± 0.4 | MCF-7 |
| Other derivatives | Variable | Various |
The results suggest that N-(5,5-dimethyl-7-oxo) compounds can exhibit selective cytotoxicity against specific cancer types, with some showing promising activity comparable to established chemotherapeutic agents like Doxorubicin .
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study synthesized several thiazole derivatives and evaluated their antitumor activity using MCF-7 breast cancer cells and NCI-H460 lung cancer cells. The findings indicated that modifications at the thiazole ring significantly impacted biological activity . -
Mechanistic Insights :
Mechanistic studies have suggested that the presence of the carbonyl group at position C7 in similar compounds may influence their interaction with biological targets, potentially enhancing their antitumor efficacy . -
Comparative Analysis :
Comparative studies highlight that while some derivatives exhibit potent activity against specific cancer cell lines, others may show limited or no activity. This variability underscores the importance of structural modifications in optimizing therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
